

A Spectroscopic Showdown: 2-Methyloxetane and Its Isomeric Counterparts

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Compound of Interest

Compound Name: 2-Methyloxetane

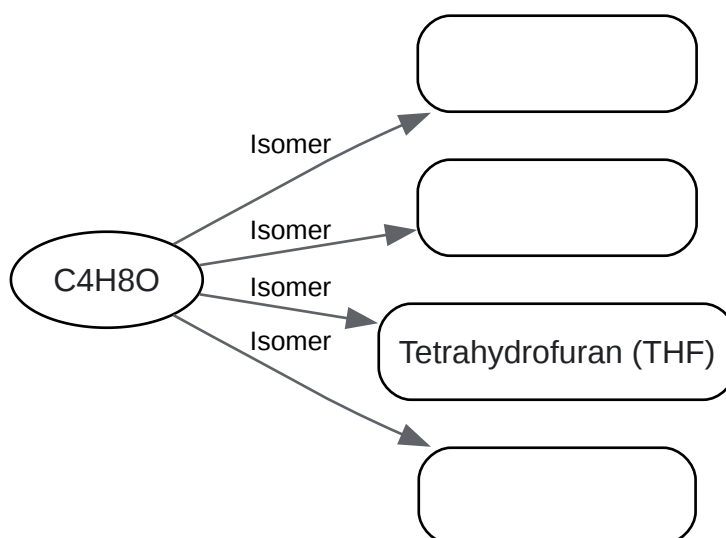
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A comprehensive spectroscopic comparison of **2-methyloxetane** with its structural isomers—3-methyloxetane, tetrahydrofuran (THF), and ethyl vinyl ether—reveals distinct fingerprints for each molecule, providing researchers, scientists, and drug development professionals with critical data for identification and characterization. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these compounds, presenting the information in a clear, comparative format and detailing the experimental protocols for data acquisition.

Structural Isomers Under the Spectroscopic Lens

2-Methyloxetane, a four-membered heterocyclic ether, shares the same molecular formula (C_4H_8O) with its isomers, yet their structural arrangements give rise to unique spectroscopic properties. Understanding these differences is paramount for unambiguous identification in complex chemical environments. The isomers compared in this guide are 3-methyloxetane, the five-membered cyclic ether tetrahydrofuran, and the unsaturated acyclic ether, ethyl vinyl ether.



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